molecular formula C9H7BrClN B2971039 2-bromo-5-chloro-7-methyl-1H-indole CAS No. 1388074-98-3

2-bromo-5-chloro-7-methyl-1H-indole

Cat. No.: B2971039
CAS No.: 1388074-98-3
M. Wt: 244.52
InChI Key: ZDSXXGOLDXXDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-bromo-5-chloro-7-methyl-1H-indole has been found to interact with multiple receptors, making it useful in developing new derivatives . It shows various biologically vital properties and has been used in the treatment of cancer cells, microbes, and different types of disorders .

Cellular Effects

The application of this compound has shown to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-7-methyl-1H-indole typically involves the bromination and chlorination of a methyl-substituted indole precursor. One common method includes the selective bromination of 7-methylindole followed by chlorination at the 5-position. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-7-methyl-1H-indole is unique due to the combined presence of bromine, chlorine, and a methyl group on the indole ring.

Properties

IUPAC Name

2-bromo-5-chloro-7-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-5-2-7(11)3-6-4-8(10)12-9(5)6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSXXGOLDXXDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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